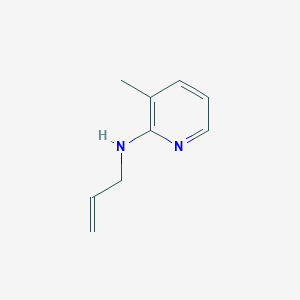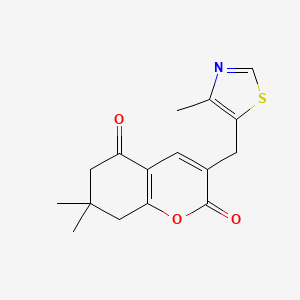![molecular formula C17H28O4 B13962043 8,10,19,20-Tetraoxatrispiro[5.2.2.5.2.2]heneicosane CAS No. 57565-08-9](/img/structure/B13962043.png)
8,10,19,20-Tetraoxatrispiro[5.2.2.5.2.2]heneicosane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8,10,19,20-Tetraoxatrispiro[5.2.2.5.2.2]heneicosane is a complex organic compound with a unique molecular structure. It consists of 49 atoms, including 28 hydrogen atoms, 17 carbon atoms, and 4 oxygen atoms . The compound features multiple six-membered rings and ether groups, making it an interesting subject for chemical research .
Análisis De Reacciones Químicas
8,10,19,20-Tetraoxatrispiro[5.2.2.5.2.2]heneicosane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
8,10,19,20-Tetraoxatrispiro[5.2.2.5.2.2]heneicosane has several scientific research applications:
Chemistry: It is used as a model compound to study spirocyclic structures and their reactivity.
Biology: The compound’s unique structure makes it a subject of interest in biological studies, particularly in understanding molecular interactions.
Industry: The compound’s stability and reactivity make it useful in various industrial applications, including the development of new materials and chemical processes
Mecanismo De Acción
The mechanism of action of 8,10,19,20-Tetraoxatrispiro[5.2.2.5.2.2]heneicosane involves its interaction with molecular targets through its ether groups and spirocyclic rings. These interactions can influence various molecular pathways, although detailed mechanisms are still under investigation. The compound’s effects are mediated by its ability to form stable complexes with other molecules, affecting their reactivity and function .
Comparación Con Compuestos Similares
8,10,19,20-Tetraoxatrispiro[5.2.2.5.2.2]heneicosane can be compared with other spirocyclic compounds, such as:
Spiro[4.5]decane: A simpler spirocyclic compound with fewer rings and functional groups.
Spiro[5.5]undecane: Another spirocyclic compound with a different ring structure.
Spiro[6.6]dodecane: A larger spirocyclic compound with more complex ring systems.
What sets this compound apart is its multiple six-membered rings and ether groups, which contribute to its unique chemical properties and reactivity .
Propiedades
Número CAS |
57565-08-9 |
|---|---|
Fórmula molecular |
C17H28O4 |
Peso molecular |
296.4 g/mol |
Nombre IUPAC |
8,10,19,20-tetraoxatrispiro[5.2.2.512.29.26]henicosane |
InChI |
InChI=1S/C17H28O4/c1-3-7-15(8-4-1)11-18-17(19-12-15)20-13-16(14-21-17)9-5-2-6-10-16/h1-14H2 |
Clave InChI |
UELKTOZXAAYYTH-UHFFFAOYSA-N |
SMILES canónico |
C1CCC2(CC1)COC3(OC2)OCC4(CCCCC4)CO3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2Z)-3-[5,6,7,8-tetrahydro-5,5,8,8-tetramethyl-2-(n-propyloxy)naphthalen-3-yl]-but-2-en-1-al](/img/structure/B13961960.png)
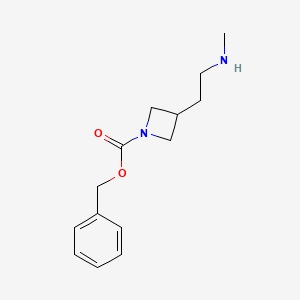
![2-Amino-1-(2-benzyl-2,8-diazaspiro[4.5]decan-8-yl)-3-methylbutan-1-one](/img/structure/B13961971.png)
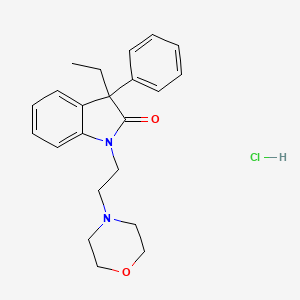
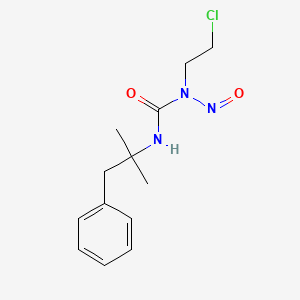
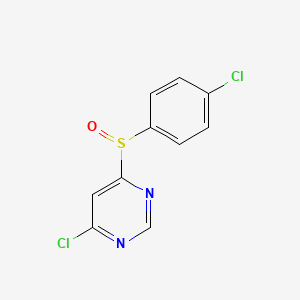
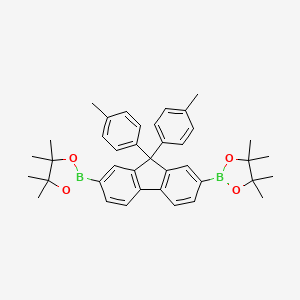
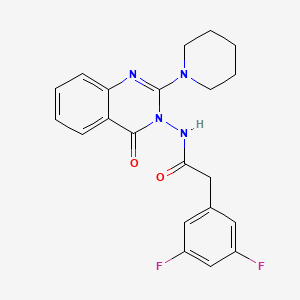
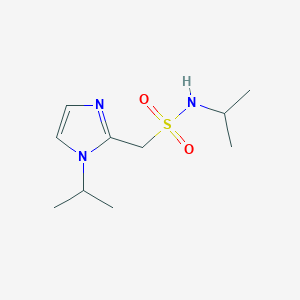
![Benzenamine, N-(2-chloroethyl)-4-[(2-chloro-4-nitrophenyl)azo]-N-methyl-](/img/structure/B13962028.png)
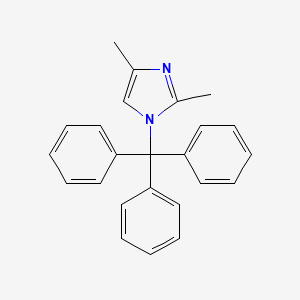
![7H-Furo[2,3-f]indole](/img/structure/B13962048.png)
